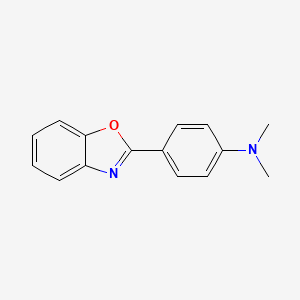

![molecular formula C20H20N2O3 B5671046 5-[2-(benzyloxy)benzyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5671046.png)

5-[2-(benzyloxy)benzyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 5-substituted-1,2,4-oxadiazole derivatives, including structures similar to 5-[2-(benzyloxy)benzyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole, typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. Wu et al. (2000) described the synthesis of 5-phenyl and 5-methyl substituted 1,2,4-oxadiazoles from cyanohydrin benzoates and acetates through treatment with hydroxylamine, followed by intramolecular transacylation and cyclization (Wu et al., 2000).

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives can be confirmed using various spectroscopic methods. Jiang et al. (2012) utilized IR, (1)H NMR, and HRMS spectra to determine the structures of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives, highlighting the importance of these techniques in elucidating the molecular structure of such compounds (Jiang et al., 2012).

Chemical Reactions and Properties

The reactivity and chemical properties of 1,2,4-oxadiazole derivatives can vary significantly based on the substituents attached to the oxadiazole ring. For instance, D’Anna et al. (2006) explored the rearrangement and reactivity of (Z)-arylhydrazones of 5-amino-3-benzoyl-1,2,4-oxadiazole in dioxane/water, providing insight into the substituent effects on different reaction pathways (D’Anna et al., 2006).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, and solubility, of 1,2,4-oxadiazole derivatives depend on their molecular structure. Such properties are crucial for determining the compound's suitability for various applications, including its potential as a liquid crystalline material. Jian et al. (2014) synthesized 3,5-disubstituted 1,2,4-oxadiazoles and studied their phase transition behavior, revealing that certain structures exhibited smectic or nematic phases suitable for liquid crystalline applications (Jian et al., 2014).

Chemical Properties Analysis

The chemical properties of 1,2,4-oxadiazole derivatives, such as reactivity, stability, and functional group interactions, are critical for their potential applications. Bohle and Perepichka (2009) described the synthesis of a 3-oxo-4-amino-1,2,3-oxadiazole derivative from benzyl cyanide, detailing its structure, spectroscopy, and reactivity, which highlights the diverse chemical behavior of oxadiazole compounds (Bohle & Perepichka, 2009).

properties

IUPAC Name |

3-(oxolan-3-yl)-5-[(2-phenylmethoxyphenyl)methyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-2-6-15(7-3-1)13-24-18-9-5-4-8-16(18)12-19-21-20(22-25-19)17-10-11-23-14-17/h1-9,17H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHGGCHQYCPHDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=NOC(=N2)CC3=CC=CC=C3OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-9-[(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5670965.png)

![2-[(4'-hydroxybiphenyl-3-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5670969.png)

![(3S*,4R*)-4-methyl-1-[2-(phenylsulfonyl)ethyl]piperidine-3,4-diol](/img/structure/B5670985.png)

![N-{[(2-methoxy-5-methylphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B5670988.png)

![5-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5671007.png)

![2-[(4aR*,7aS*)-4-{[2-(methylthio)pyridin-3-yl]carbonyl}-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]ethanol](/img/structure/B5671012.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(4-pentenoyl)piperidine](/img/structure/B5671023.png)

![8-methoxy-5-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B5671025.png)

![N-methyl-5-oxo-N-[2-(1H-pyrazol-4-yl)ethyl]-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5671038.png)

![1'-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-5-propyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5671056.png)

![2-(2-fluorophenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5671071.png)